molecular formula C13H20OS B1610513 5-Octylthiophene-2-carbaldehyde CAS No. 73792-02-6

5-Octylthiophene-2-carbaldehyde

Cat. No.: B1610513
CAS No.: 73792-02-6
M. Wt: 224.36 g/mol
InChI Key: AYLATYPSOIBJDE-UHFFFAOYSA-N
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Description

5-Octylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of an octyl group at the 5-position and an aldehyde group at the 2-position makes this compound a versatile intermediate in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octylthiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position. The octyl group can be introduced via a Grignard reaction or through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic systems, such as nickel or palladium-based catalysts, are often employed to facilitate the coupling reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Octylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

Scientific Research Applications

5-Octylthiophene-2-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.

    5-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of an octyl group, resulting in different physical and chemical properties.

    5-Decylthiophene-2-carbaldehyde: Contains a longer alkyl chain, which may affect its solubility and reactivity.

Uniqueness

5-Octylthiophene-2-carbaldehyde is unique due to the presence of the octyl group, which enhances its hydrophobicity and potentially its interaction with lipid membranes in biological systems. This property also makes it more suitable for applications in organic electronics where hydrophobic interactions are beneficial .

Properties

IUPAC Name

5-octylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLATYPSOIBJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549558
Record name 5-Octylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73792-02-6
Record name 5-Octylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 80.1 g. of 2-octylthiophene in 70 ml. dimethylformamide is added dropwise 42.4 ml. of phosphorus oxychloride. After addition, the solution is made warmed at 100° for 1 hour, then poured into 600 ml. ice. After neutralization with sodium acetate, the resulting oil is extracted with ether. The ether is washed with water and aqueous potassium carbonate, dried, and distilled in vacuo to give the title compound as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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